D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
Brand Name: Vulcanchem
CAS No.: 146877-08-9
VCID: VC17114462
InChI: InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1
SMILES:
Molecular Formula: C34H33NO16
Molecular Weight: 711.6 g/mol

D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

CAS No.: 146877-08-9

Cat. No.: VC17114462

Molecular Formula: C34H33NO16

Molecular Weight: 711.6 g/mol

* For research use only. Not for human or veterinary use.

D-Serine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- - 146877-08-9

Specification

CAS No. 146877-08-9
Molecular Formula C34H33NO16
Molecular Weight 711.6 g/mol
IUPAC Name (2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Standard InChI InChI=1S/C34H33NO16/c1-9-4-15-21(27(42)18(9)32(46)35-16(8-36)33(47)48)20-13(26(41)31(15)51-34-30(45)29(44)23(38)10(2)50-34)7-14-22(28(20)43)25(40)12-5-11(49-3)6-17(37)19(12)24(14)39/h4-7,10,16,23,26,29-31,34,36-38,41-45H,8H2,1-3H3,(H,35,46)(H,47,48)/t10-,16-,23+,26+,29+,30-,31+,34+/m1/s1
Standard InChI Key BAPLCDADJPBLHC-FVWPOHCESA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Introduction

Chemical Architecture and Stereochemical Features

Core Structural Components

The compound integrates three distinct moieties:

  • D-Serine Backbone: A non-proteinogenic amino acid serving as the foundational unit. D-Serine is a known co-agonist at NMDA receptors, critical for synaptic plasticity and memory formation .

  • 6-Deoxy-beta-D-galactopyranosyl Group: A carbohydrate derivative lacking a hydroxyl group at the C6 position, contributing to hydrophilicity and potential glycosylation interactions.

  • Benzo(a)naphthacen-2-yl System: A polycyclic aromatic structure with four fused benzene rings, introducing rigidity and planar characteristics that may influence receptor binding.

The molecular formula varies between sources:

  • C₃₄H₃₃NO₁₆ (Molecular weight: 711.6 g/mol)

  • C₃₉H₄₁NO₂₀ (Molecular weight: 843.7 g/mol)
    This discrepancy suggests potential structural variants, such as the addition of a xylopyranosyl group in the latter .

Stereochemical Configuration

The (5S-trans) designation specifies the spatial arrangement at position 5, ensuring proper orientation for biological interactions. Stereochemistry profoundly impacts receptor affinity, as NMDA receptors exhibit enantioselectivity for D-serine .

Synthesis and Physicochemical Properties

Synthetic Considerations

Synthetic accessibility scores (5.574) indicate moderate complexity, attributable to:

  • Multiple stereocenters (12 in total)

  • Glycosidic bond formation between the galactopyranosyl and naphthacene units

  • Protection/deprotection strategies for hydroxyl groups

ParameterValue (Source)Value (Source )
Molecular Weight711.6 g/mol843.7 g/mol
Rotatable Bonds-10
Hydrogen Bond Donors-12
Topological Polar Surface Area-348.99 Ų

Solubility and Permeability

  • logS: -4.225 (Poor aqueous solubility)

  • Caco-2 Permeability: -6.556 cm/s (Low intestinal absorption)

  • Lipinski’s Rule Violations: 3 (Poor drug-likeness)

These properties necessitate specialized delivery systems for in vivo applications, such as nanoparticle encapsulation or prodrug strategies.

Biological Significance and Mechanistic Insights

Glycobiology Interactions

The galactopyranosyl group enables potential lectin-mediated targeting, particularly to galactose-binding proteins in the brain (e.g., galectins). This could enhance site-specific delivery but may also provoke immune responses.

Research Applications and Experimental Findings

Neuroscience Tool Compound

Preliminary data suggest utility in:

  • Receptor Profiling: Differentiating glycine-site vs. glutamate-site NMDA effects.

  • Metabolic Tracing: Radiolabeled versions could track D-serine flux in neural circuits.

Structural-Activity Relationship (SAR) Studies

Modifications to the naphthacene system (e.g., methoxy group at C11) may correlate with:

  • Increased receptor affinity

  • Altered pharmacokinetic profiles

Challenges and Future Directions

Synthesis Optimization

Key hurdles include:

  • Achieving stereochemical purity at 12 centers

  • Scalable glycosylation protocols

Blood-Brain Barrier Penetration

With a molecular weight exceeding 500 Da and high TPSA, passive diffusion is unlikely. Future work may explore:

  • Active Transporters: Leveraging LAT1 or GLUT1 carriers

  • Biodegradable Linkers: Cleavable conjugates for brain-specific release

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator